![molecular formula C14H23NO3 B7578867 N-[(4-ethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine](/img/structure/B7578867.png)
N-[(4-ethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine
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Overview
Description
N-[(4-ethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine, also known as 4-EMC, is a synthetic designer drug that belongs to the cathinone class. It is a stimulant that has gained popularity in the recreational drug market due to its euphoric and stimulating effects. However,
Mechanism of Action
The mechanism of action of N-[(4-ethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine involves the release of serotonin, dopamine, and norepinephrine in the brain. It has been shown to have a high affinity for the serotonin transporter, which leads to an increase in the extracellular levels of serotonin. This increase in serotonin levels is believed to be responsible for its euphoric and stimulating effects.
Biochemical and Physiological Effects
N-[(4-ethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of dopamine and norepinephrine in the brain, which contributes to its stimulating effects. However, it is important to note that the long-term effects of N-[(4-ethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine on the brain and body are not well understood.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(4-ethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine in lab experiments is its high affinity for the serotonin transporter, which makes it a useful tool for studying the role of serotonin in the brain. However, its recreational use and potential for abuse make it difficult to obtain and use in lab experiments. Additionally, its long-term effects on the brain and body are not well understood, which limits its potential therapeutic applications.
Future Directions
There are a number of future directions for research on N-[(4-ethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine. One area of interest is its potential therapeutic applications, particularly in the treatment of depression and anxiety. Additionally, more research is needed to understand the long-term effects of N-[(4-ethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine on the brain and body. Finally, there is a need for more research on the potential risks and harms associated with its recreational use.
Synthesis Methods
The synthesis of N-[(4-ethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine involves the reaction of 4-ethoxybenzaldehyde with nitroethane to form 1-(4-ethoxyphenyl)-2-nitropropene. This intermediate is then reduced using sodium borohydride to form N-[(4-ethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine.
Scientific Research Applications
N-[(4-ethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. It has been shown to have a high affinity for the serotonin transporter, which is responsible for the reuptake of serotonin in the brain. This leads to an increase in serotonin levels, which is believed to be responsible for its euphoric and stimulating effects.
properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-5-18-13-8-6-12(7-9-13)10-15-11(2)14(16-3)17-4/h6-9,11,14-15H,5,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRMJCNMQSAODB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(C)C(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-ethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine |
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